molecular formula C12H14N2O2 B3945649 N-cyclopropyl-N'-(4-methylphenyl)ethanediamide

N-cyclopropyl-N'-(4-methylphenyl)ethanediamide

Cat. No. B3945649
M. Wt: 218.25 g/mol
InChI Key: VBMOKZFIXNFDTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-N'-(4-methylphenyl)ethanediamide, also known as CPME, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug development. CPME belongs to the class of compounds known as amides and has a molecular weight of 213.3 g/mol.

Mechanism of Action

The mechanism of action of N-cyclopropyl-N'-(4-methylphenyl)ethanediamide is not fully understood. However, studies have suggested that this compound may act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. This compound may also modulate the activity of certain neurotransmitters in the brain, leading to its neuroprotective effects.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, reduce inflammation in the brain, and improve cognitive function in animal models of neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using N-cyclopropyl-N'-(4-methylphenyl)ethanediamide in lab experiments is its relatively low toxicity compared to other compounds used in drug development. However, this compound is also known to be unstable under certain conditions, which can limit its use in some experiments.

Future Directions

There are several future directions for research on N-cyclopropyl-N'-(4-methylphenyl)ethanediamide. One area of interest is the development of this compound analogs with improved stability and potency. Another area of research is the investigation of this compound's potential applications in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
In conclusion, this compound is a chemical compound that has shown potential applications in drug development, particularly in the treatment of cancer and neurological disorders. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in drug development.

Scientific Research Applications

N-cyclopropyl-N'-(4-methylphenyl)ethanediamide has shown potential applications in drug development, particularly in the treatment of cancer and neurological disorders. Studies have shown that this compound has anticancer properties and can inhibit the growth of cancer cells in vitro. This compound has also been shown to have neuroprotective effects and can reduce inflammation in the brain.

properties

IUPAC Name

N-cyclopropyl-N'-(4-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-8-2-4-9(5-3-8)13-11(15)12(16)14-10-6-7-10/h2-5,10H,6-7H2,1H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBMOKZFIXNFDTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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